molecular formula C13H8BrF5N2S B1525742 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole CAS No. 1379803-58-3

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Cat. No.: B1525742
CAS No.: 1379803-58-3
M. Wt: 399.18 g/mol
InChI Key: SSVFWVJLKHCVQG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is a complex organic compound characterized by its bromophenyl and pentafluorosulfanyl groups attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid derivative with a pentafluorosulfanyl benzimidazole precursor under palladium-catalyzed conditions. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The benzoimidazole core can be reduced to form a benzimidazolylamine derivative.

  • Substitution: The pentafluorosulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives

  • Reduction: Benzimidazolylamine derivatives

  • Substitution: Substituted pentafluorosulfanyl derivatives

Scientific Research Applications

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system under study.

Comparison with Similar Compounds

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole is unique due to its combination of bromophenyl and pentafluorosulfanyl groups. Similar compounds include:

  • 2-(3-Bromophenyl)-1H-benzoimidazole: Lacks the pentafluorosulfanyl group.

  • 5-(Pentafluorosulfanyl)-1H-benzoimidazole: Lacks the bromophenyl group.

  • 2-(3-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole: Similar structure but with a chlorine atom instead of bromine.

Properties

IUPAC Name

[2-(3-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF5N2S/c14-9-3-1-2-8(6-9)13-20-11-5-4-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVFWVJLKHCVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161915
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379803-58-3
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379803-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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